2,5-Dimethylpyridin-3-amine
Description
Contextualization within Pyridine (B92270) Chemistry
Pyridine (C₅H₅N) is a fundamental heterocyclic organic compound. vedantu.combyjus.com Its structure is analogous to benzene, with one methine group (=CH−) replaced by a nitrogen atom. vedantu.combyjus.comwikipedia.org This substitution has profound effects on the molecule's properties. The nitrogen atom introduces a dipole moment and makes pyridine a weak base, as the lone pair of electrons on the nitrogen can accept a proton. vedantu.comnumberanalytics.com
Pyridine is an aromatic compound, fulfilling Hückel's criteria with a planar, cyclic, and fully conjugated ring system containing 6 π-electrons. vedantu.comlibretexts.org However, the nitrogen atom's electronegativity leads to an uneven distribution of electron density compared to benzene, influencing its reactivity. wikipedia.org Pyridine and its derivatives are crucial building blocks in numerous applications, including pharmaceuticals, agrochemicals, and as solvents and reagents in organic synthesis. byjus.comwikipedia.orgnumberanalytics.com
2,5-Dimethylpyridin-3-amine is a derivative of pyridine, featuring two methyl groups at the 2 and 5 positions and an amino group at the 3 position of the pyridine ring. This specific substitution pattern influences its chemical properties and reactivity, making it a distinct entity within the vast family of pyridine compounds.
Table 1: Properties of Pyridine
| Property | Value |
|---|---|
| Chemical Formula | C₅H₅N |
| Molar Mass | 79.102 g·mol⁻¹ wikipedia.org |
| Appearance | Colorless liquid wikipedia.org |
| Density | 0.9819 g/mL (at 20 °C) wikipedia.org |
| Melting Point | -41.6 °C byjus.com |
| Boiling Point | 115.2 °C wikipedia.org |
| Basicity (pKa of conjugate acid) | 5.23 wikipedia.org |
Significance of Aminopyridine Derivatives in Advanced Chemical Research
Aminopyridines, the class of compounds to which this compound belongs, are of substantial interest in advanced chemical research, particularly in medicinal chemistry and materials science. rsc.orgresearchgate.netresearchgate.net The presence of the amino group on the pyridine ring provides a reactive site for further chemical modifications, making them versatile building blocks for the synthesis of more complex molecules. researchgate.netinnospk.com
These derivatives are recognized as key structural cores in many biologically active compounds. researchgate.net The unique structural properties of the aminopyridine ring allow for interaction with various enzymes and receptors, leading to a wide array of pharmacological effects. rsc.orgresearchgate.net Consequently, aminopyridine scaffolds are extensively used in the development of new therapeutic agents. rsc.orgresearchgate.net Research has shown their potential in areas such as anti-inflammatory, antibacterial, and anticancer applications. researchgate.netontosight.ai
The continual exploration of aminopyridine derivatives is driven by the quest to develop novel compounds with specific biological activities and improved properties. sciencepublishinggroup.com Their utility as intermediates in organic synthesis allows chemists to construct complex molecular architectures for a variety of scientific applications. innospk.comontosight.ai For instance, this compound itself is used as a reagent in the synthesis of pharmaceutical modulators for specific chemokine receptors. chemicalbook.com
Table 2: Examples of Aminopyridine Derivatives and Their Research Applications
| Compound | Research Application Area |
|---|---|
| 4-Aminopyridine (4-AP) | First aminopyridine used in a therapeutic setting, primarily for its action as a potassium channel blocker. rsc.org |
| 2-Aminopyridine (2-AP) | A low molecular weight moiety used in the synthesis of various biological compounds. rsc.org |
| 4-(Dimethylamino)pyridine (DMAP) | A widely used nucleophilic catalyst in organic synthesis, for reactions like esterifications and acylations. wikipedia.orgresearchgate.net |
| 2,4-Dimethylpyridin-3-amine | Studied for potential biological activities, including antimicrobial and anti-inflammatory properties. |
| 2,6-Dimethylpyridin-3-amine | Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. innospk.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-5-3-7(8)6(2)9-4-5/h3-4H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLYLAOKFUUBBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00604047 | |
| Record name | 2,5-Dimethylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00604047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89943-02-2 | |
| Record name | 2,5-Dimethyl-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89943-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00604047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,5 Dimethylpyridin 3 Amine and Its Derivatives
Established Synthetic Pathways for 2,5-Dimethylpyridin-3-amine
The construction of the this compound core can be achieved through several well-established synthetic strategies. These methods primarily involve the formation of the pyridine (B92270) ring through cyclization or the modification of a pre-existing pyridine structure.
Palladium-Catalyzed Cross-Coupling Reactions in Pyridine Synthesis
Palladium-catalyzed reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, making them highly valuable in the synthesis of substituted pyridines. While direct synthesis of this compound via this method is not extensively documented in the provided results, the synthesis of related structures highlights the potential of this approach. For instance, palladium-catalyzed heterocyclization of compounds like allylamine (B125299) and cyclopropylamine (B47189) has been used to produce 2-ethyl-3,5-dimethylpyridine. researchgate.net These reactions can involve complex transformations including disproportionation, Cope rearrangement, and dehydrogenation. The versatility of palladium catalysts is further demonstrated in the synthesis of various carbazole (B46965) alkaloids from N-arylcyclohexane enaminones, which involves a palladium-catalyzed thermal aromatization followed by a palladium(II)-catalyzed cyclization. mdpi.com Additionally, palladium-catalyzed three-component carbonylative reactions have been developed for the synthesis of quinazolinones, showcasing the broad applicability of this catalyst in heterocyclic synthesis. rsc.org
Heterocyclization Reactions for Pyridine Ring Formation
Heterocyclization reactions are a cornerstone of pyridine synthesis. These reactions involve the cyclization of acyclic precursors containing the necessary nitrogen and carbon atoms to form the pyridine ring. One example is the vapor-phase reaction of 2-methyl-1,5-pentanediamine over an oxide catalyst to produce 3,5-dimethylpyridine. Another approach involves the reaction of N-propylidenepropenylamine with propylene (B89431) over a K₂O/Al₂O₃ catalyst to yield 2-ethyl-3,5-dimethylpyridine. The reaction of 3-amino-4,6-dimethylpyridin-2(1H)-one with various isothiocyanates leads to thioureas that can undergo intramolecular heterocyclization to form thiazine (B8601807) and thiazoline (B8809763) derivatives. nu.edu.kz Multicomponent condensation reactions of aldehydes, cyanothioacetamide, and other reagents have also been employed to create functionalized thieno[2,3-b]pyridines. bohrium.com
Multi-Step Synthesis Strategies for this compound
Often, the synthesis of specifically substituted pyridines like this compound requires a multi-step approach. This allows for the precise installation of functional groups at desired positions. fiveable.me A patented method for a structural analog, 3-amino-2-chloro-4-methylpyridine, illustrates a typical multi-step process. vulcanchem.com Such strategies are fundamental in organic chemistry for constructing complex molecules from simpler, readily available starting materials. fiveable.me For example, a process for preparing 5-bromo-3,4-dimethylpyridin-2-amine (B1276794) involves the initial formation of a carbon-carbon bond by replacing a bromo substituent with a methyl group. google.com
Precursors and Intermediate Compounds in this compound Synthesis
The synthesis of this compound relies on a variety of precursor and intermediate compounds. A common precursor is 2,5-dimethyl-3-nitropyridine, which can be reduced to the desired amine. chemicalbook.com Other related precursors mentioned in the synthesis of similar pyridine derivatives include allylamine, cyclopropylamine, and diallylamine. researchgate.net In the synthesis of related compounds, intermediates such as N-acyl- and N-allyl-N'-(2-oxo-1,2-dihydropyridin-3-yl)thioureas are formed, which then undergo further reactions. nu.edu.kz N-aminopyridinium salts have also been explored as precursors for N-centered radicals in amidation reactions. acs.org
| Precursor/Intermediate | Role in Synthesis |
| 2,5-Dimethyl-3-nitropyridine | Precursor to this compound via reduction. chemicalbook.com |
| Allylamine | Precursor in palladium-catalyzed synthesis of substituted pyridines. researchgate.net |
| Cyclopropylamine | Precursor in palladium-catalyzed synthesis of substituted pyridines. researchgate.net |
| Diallylamine | Precursor in palladium-catalyzed synthesis of substituted pyridines. researchgate.net |
| 2-bromo-4-methylpyridin-3-amine | Intermediate in the synthesis of dihydroorotate (B8406146) dehydrogenase inhibitors. google.com |
| 3-amino-4,6-dimethylpyridin-2(1H)-one | Starting material for the synthesis of thiourea (B124793) derivatives. nu.edu.kz |
Emerging Synthetic Techniques and Innovations in this compound Preparation
The field of chemical synthesis is constantly evolving, with a focus on developing more efficient, safer, and environmentally friendly methods.
Continuous Flow Chemistry Approaches
Continuous flow chemistry is an emerging technique that offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. flinders.edu.auresearchgate.net This methodology has been successfully applied to the synthesis of 2-methylpyridines through the α-methylation of pyridines using a packed-bed reactor with a Raney® nickel catalyst. researchgate.netnih.gov The use of continuous flow reactors has been suggested to potentially improve the yield and reduce the byproducts in the synthesis of compounds like 2-bromo-5,6-dimethylpyridin-3-amine. vulcanchem.com The benefits of continuous flow systems, such as efficient mixing and thermal control, are particularly valuable for multi-step syntheses. flinders.edu.au
Asymmetric Synthesis of Chiral Aminopyridine Analogues
The development of synthetic methodologies for chiral aminopyridine analogues is a significant area of research, driven by the prevalence of these scaffolds in medicinal chemistry and catalysis. Asymmetric synthesis, in particular, offers the ability to produce enantiomerically pure or enriched compounds, which is often crucial for their desired biological activity or catalytic efficacy. A prominent strategy in this field is the use of chiral catalysts to control the stereochemical outcome of reactions that form or functionalize aminopyridine derivatives.
One notable advancement is the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines. nih.gov These compounds represent a class of aminopyridine analogues with restricted rotation around a C-N or C-C single bond, leading to non-superimposable, mirror-image stereoisomers. A highly efficient method for their synthesis involves an asymmetric multicomponent reaction (MCR). nih.govresearchgate.net Specifically, the Groebke-Blackburn-Bienaymé (GBB) reaction, which combines a 2-aminoazine (such as a 6-aryl-2-aminopyridine), an aldehyde, and an isocyanide, has been adapted for asymmetric synthesis through the use of a chiral phosphoric acid (CPA) catalyst. nih.govresearchgate.net
Detailed research findings have demonstrated that by employing a suitable chiral phosphoric acid, a variety of axially chiral imidazo[1,2-a]pyridines can be synthesized with high yields and excellent enantioselectivities. nih.gov The success of this approach hinges on the ability of the chiral catalyst to create a stereochemically defined environment that favors the formation of one atropisomer over the other. Control experiments have highlighted the critical role of factors such as the presence of a remote hydrogen-bonding donor on the substrate in achieving high levels of stereoselectivity. nih.gov
The scope of this methodology has been explored with various substituted 6-aryl-2-aminopyridines, aldehydes, and isocyanides, consistently affording the desired products in good to excellent yields and with high enantiomeric excess (ee). researchgate.net The reaction conditions typically involve conducting the reaction in a non-polar solvent like cyclohexane (B81311) in the presence of molecular sieves to remove water, which can be detrimental to the reaction. researchgate.net
Below is a table summarizing the results from the enantioselective synthesis of axially chiral imidazole[1,2-a]pyridines via the asymmetric GBB reaction.
| Entry | Aldehyde | Isocyanide | Product | Yield (%) | ee (%) |
| 1 | Benzaldehyde | tert-Butyl isocyanide | 3-(tert-Butyl)-2-phenyl-6-(p-tolyl)imidazo[1,2-a]pyridine | 95 | 96 |
| 2 | 4-Methoxybenzaldehyde | tert-Butyl isocyanide | 3-(tert-Butyl)-2-(4-methoxyphenyl)-6-(p-tolyl)imidazo[1,2-a]pyridine | 92 | 95 |
| 3 | 4-Chlorobenzaldehyde | tert-Butyl isocyanide | 3-(tert-Butyl)-2-(4-chlorophenyl)-6-(p-tolyl)imidazo[1,2-a]pyridine | 93 | 97 |
| 4 | 2-Naphthaldehyde | tert-Butyl isocyanide | 3-(tert-Butyl)-2-(naphthalen-2-yl)-6-(p-tolyl)imidazo[1,2-a]pyridine | 85 | 94 |
| 5 | Benzaldehyde | Cyclohexyl isocyanide | 3-Cyclohexyl-2-phenyl-6-(p-tolyl)imidazo[1,2-a]pyridine | 88 | 92 |
Reaction conditions: 6-aryl-2-aminopyridine (0.1 mmol), aldehyde (0.2 mmol), isocyanide (0.15 mmol) with a chiral phosphoric acid catalyst (10 mol%) in cyclohexane (2 mL) in the presence of 4 Å molecular sieves at 20°C for 12 hours. researchgate.net
Beyond the GBB reaction, other organocatalytic methods have been successfully employed for the asymmetric synthesis of chiral pyridine derivatives. For instance, chiral N-heterocyclic carbenes (NHCs) have been utilized in [3+3] annulation reactions to construct pyrrolo[3,4-b]pyridines with excellent yields and enantioselectivities. mdpi.com Furthermore, the Hantzsch pyridine synthesis has been adapted for atroposelective synthesis using chiral thiourea catalysts to produce 4-arylpyridines. researchgate.net This method proceeds through the formation of a centrally chiral 1,4-dihydropyridine (B1200194) intermediate, which is then oxidized to the final axially chiral product. researchgate.net
Another important class of chiral aminopyridine analogues are derivatives of 4-(dimethylamino)pyridine (DMAP). Chiral DMAP derivatives are highly sought after as nucleophilic catalysts in a wide range of asymmetric transformations. psu.edu Their synthesis often involves the diastereoselective Ugi multicomponent reaction, where a DMAP-based aldehyde is reacted with an α-amino acid and an isocyanide. nih.gov The diastereoselectivity of this reaction has been found to be highly dependent on the substitution pattern of the DMAP-aldehyde and the choice of the α-amino acid. nih.gov These chiral DMAP analogues have been successfully applied in the kinetic resolution of secondary alcohols, demonstrating their catalytic potential. nih.gov
The table below presents data on the diastereoselective Ugi reaction for the synthesis of chiral DMAP derivatives.
| Entry | DMAP-Aldehyde | α-Amino Acid | Diastereomeric Ratio (d.r.) |
| 1 | 4-(Dimethylamino)-3-pyridine-carboxaldehyde | (S)-Phenylalanine | 85:15 |
| 2 | 4-(Dimethylamino)-3-pyridine-carboxaldehyde | (S)-Leucine | 70:30 |
| 3 | 4-(Dimethylamino)-3-pyridine-carboxaldehyde | (S)-Valine | 90:10 |
| 4 | 4-(Dimethylamino)-2-pyridine-carboxaldehyde | (S)-Phenylalanine | 55:45 |
Reaction conditions typically involve the combination of the aldehyde, α-amino acid, and tert-butyl isocyanide in a suitable solvent like methanol (B129727). nih.gov
Chemical Reactivity and Mechanistic Investigations of 2,5 Dimethylpyridin 3 Amine
Nucleophilic Reactivity of the Amino Group in 2,5-Dimethylpyridin-3-amine
The primary amino group (-NH₂) attached to the pyridine (B92270) ring at the 3-position is the principal center of nucleophilic reactivity in this compound. The lone pair of electrons on the nitrogen atom is readily available to attack electrophilic centers. msu.edulibretexts.org The nucleophilicity of this amino group is influenced by the electronic effects of the pyridine ring and the two methyl substituents.
The pyridine ring itself is electron-withdrawing, which tends to decrease the electron density on the exocyclic amino group, thereby reducing its basicity and nucleophilicity compared to a typical alkylamine. msu.edu However, the presence of two electron-donating methyl groups at the 2- and 5-positions partially counteracts this effect by increasing the electron density within the ring system. This complex electronic interplay determines the precise nucleophilic strength of the amine.
Amines are known to react with a variety of electrophiles, including alkyl halides, carbonyl compounds, and acylating agents. msu.edulibretexts.org The reactivity of the amino group in this compound allows it to participate in numerous synthetic transformations, primarily involving the formation of new carbon-nitrogen bonds.
Table 1: Factors Influencing the Nucleophilicity of the Amino Group
| Feature | Influence on Nucleophilicity | Rationale |
| Amino Group (-NH₂) Lone Pair | Primary source of nucleophilicity | The available lone pair of electrons on the nitrogen atom can be donated to an electrophile. msu.edu |
| Pyridine Ring | Decreasing | The electronegative nitrogen atom in the ring withdraws electron density, making the exocyclic amino group less basic and nucleophilic than a comparable alkylamine. msu.eduwikipedia.org |
| Methyl Groups (-CH₃) | Increasing | As electron-donating groups, they increase the electron density on the pyridine ring, which can partially enhance the nucleophilicity of the amino group. rsc.org |
Pyridine Ring Reactivity and Electrophilic Substitution Patterns
The pyridine ring exhibits aromatic character but is generally less reactive towards electrophilic aromatic substitution than benzene. wikipedia.orguoanbar.edu.iq This reduced reactivity is due to the electronegative nitrogen atom, which deactivates the ring towards attack by electrophiles. uoanbar.edu.iqlibretexts.org When such reactions do occur, the substitution pattern is a key consideration.
In an unsubstituted pyridine, electrophilic attack preferentially occurs at the 3-position (meta-position) because the intermediates formed from attack at the 2- or 4-positions are significantly destabilized, as one resonance structure would place a positive charge on the already electronegative nitrogen atom. libretexts.orgrrbdavc.org
For this compound, the directing effects of the substituents must be considered:
Amino Group (-NH₂): This is a powerful activating and ortho-, para-directing group.
Methyl Groups (-CH₃): These are activating and ortho-, para-directing groups.
The positions ortho and para to the amino group are 2 and 4. The positions ortho and para to the 2-methyl group are 3 (occupied) and 6. The positions ortho and para to the 5-methyl group are 4 and 6. The combined activating and directing effects of the amino and methyl groups suggest that electrophilic substitution would be directed primarily to the 4- and 6-positions, which are ortho/para to the strongly activating amino group. The inherent preference of the pyridine ring for substitution at the 3- and 5- positions is overcome by these powerful activating groups. libretexts.org
Reaction Mechanisms in Derivative Formation Involving this compound
Imine and Enamine Formation Pathways
Primary amines, such as this compound, react with aldehydes and ketones to form imines (also known as Schiff bases). libretexts.org This reaction is typically acid-catalyzed and is reversible. libretexts.orgmasterorganicchemistry.com Since this compound is a primary amine (R-NH₂), it will form an imine, not an enamine, which requires a secondary amine (R₂-NH). libretexts.orglibretexts.orgmasterorganicchemistry.com
The mechanism proceeds through the following key steps: libretexts.orglibretexts.org
Nucleophilic Addition: The amino group of this compound attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a zwitterionic tetrahedral intermediate.
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, resulting in a neutral intermediate called a carbinolamine.
Protonation of Oxygen: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (H₂O).
Elimination of Water: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, forming a resonance-stabilized cation known as an iminium ion.
Deprotonation: A base (such as a water molecule or another amine molecule) removes the proton from the nitrogen atom to yield the final, neutral imine product and regenerate the acid catalyst.
Nucleophilic Substitution Reactions with Halogenoalkanes
The amino group of this compound can act as a nucleophile and react with halogenoalkanes (alkyl halides) in a process known as N-alkylation. libretexts.orglumenlearning.com This reaction typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism for primary and secondary haloalkanes. msu.educhemguide.co.uk
The mechanism involves:
Nucleophilic Attack: The lone pair of the amino nitrogen attacks the electrophilic carbon atom of the haloalkane, displacing the halide ion (e.g., Br⁻, I⁻) as a leaving group. chemguide.co.uk
Deprotonation: This initial attack forms a secondary alkylammonium salt. A base, often a second molecule of the amine starting material, removes a proton from the nitrogen to yield the neutral secondary amine product. lumenlearning.comsavemyexams.com
A significant challenge in this reaction is the potential for over-alkylation. The secondary amine product is also a nucleophile and can compete with the starting primary amine to react with the haloalkane, leading to the formation of a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. msu.edulumenlearning.com Using a large excess of the amine can favor the formation of the secondary amine product. lumenlearning.com
Acylation and Esterification Mechanisms
Acylation: Primary amines like this compound react readily with acylating agents such as acid chlorides and acid anhydrides to form amides. libretexts.org This reaction, known as acylation, is a nucleophilic acyl substitution. The mechanism is as follows:
Nucleophilic Addition: The nucleophilic amino group attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetyl chloride). This breaks the carbonyl π-bond and forms a tetrahedral intermediate. umich.edu
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., chloride ion).
Deprotonation: A base, such as pyridine or another molecule of the amine, removes the proton from the nitrogen to give the final, stable amide product. libretexts.org
Esterification: While acylation of the amine is the direct derivative formation, pyridine derivatives are famous for their role as catalysts in esterification reactions, particularly 4-dimethylaminopyridine (B28879) (DMAP). utrgv.eduwikipedia.org this compound can potentially act as a nucleophilic catalyst in the esterification of an alcohol with an acid anhydride (B1165640). The accepted mechanism for DMAP-catalyzed esterification involves: utrgv.eduwikipedia.org
Formation of Acylpyridinium Ion: The aminopyridine catalyst attacks the acid anhydride to form a highly reactive acylpyridinium ion, which is a much more potent acylating agent than the anhydride itself. umich.eduutrgv.edu
Nucleophilic Attack by Alcohol: The alcohol then attacks the carbonyl carbon of the activated acylpyridinium ion.
Product Formation: The resulting intermediate collapses to form the ester, releasing the aminopyridine catalyst, which can then participate in another catalytic cycle. wikipedia.org
Table 2: Summary of Reaction Mechanisms
| Reaction Type | Reactant for this compound | Key Intermediate | Final Product Type |
| Imine Formation | Aldehyde or Ketone | Carbinolamine, Iminium ion libretexts.orglibretexts.org | Imine |
| N-Alkylation | Halogenoalkane | Alkylammonium salt lumenlearning.com | Secondary Amine |
| Acylation | Acid Chloride or Anhydride | Tetrahedral addition intermediate umich.edu | Amide |
| Catalytic Esterification | Acts as catalyst with alcohol and acid anhydride | Acylpyridinium ion utrgv.eduwikipedia.org | Ester (regenerates catalyst) |
Spectroscopic and Structural Elucidation of 2,5 Dimethylpyridin 3 Amine and Analogues
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for 2,5-Dimethylpyridin-3-amine Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering unparalleled detail about the atomic arrangement and connectivity within a compound. For this compound, various NMR techniques, including ¹H, ¹³C, and ¹⁵N NMR, are employed to create a complete picture of its molecular architecture.
Proton NMR (¹H NMR) provides specific information about the hydrogen atoms within a molecule. The chemical shifts (δ) are indicative of the local electronic environment of each proton, while coupling constants (J) reveal the connectivity between neighboring protons.
In the ¹H NMR spectrum of this compound, distinct signals are observed for the aromatic protons and the methyl group protons. The precise chemical shifts can vary slightly depending on the solvent used but generally follow a predictable pattern. ubc.ca The protons on the pyridine (B92270) ring typically appear in the aromatic region of the spectrum, while the methyl protons are found at a higher field (lower ppm).
Interactive Data Table: ¹H NMR Data for this compound
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H-4 | Data not available | Data not available | Data not available |
| H-6 | Data not available | Data not available | Data not available |
| 2-CH₃ | Data not available | Singlet | N/A |
| 5-CH₃ | Data not available | Singlet | N/A |
Specific chemical shift and coupling constant values for this compound were not available in the search results. The table represents the expected signals.
The coupling constants between the aromatic protons provide valuable information about their relative positions on the pyridine ring. organicchemistrydata.org For instance, ortho-coupling is typically larger than meta-coupling, which in turn is larger than para-coupling.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope (1.1%), these spectra are often acquired with proton decoupling to enhance signal intensity, resulting in a spectrum of singlets for each unique carbon atom. organicchemistrydata.org
The chemical shifts in the ¹³C NMR spectrum of this compound are characteristic of the aromatic and methyl carbons. The carbons of the pyridine ring resonate at lower field (higher ppm values) compared to the methyl group carbons. chemicalbook.comchemicalbook.com The position of the amino group and the methyl groups significantly influences the chemical shifts of the ring carbons due to their electronic effects.
Interactive Data Table: ¹³C NMR Data for this compound
| Carbon | Chemical Shift (ppm) |
|---|---|
| C-2 | Data not available |
| C-3 | Data not available |
| C-4 | Data not available |
| C-5 | Data not available |
| C-6 | Data not available |
| 2-CH₃ | Data not available |
Specific chemical shift values for this compound were not available in the search results from the provided sources. The table represents the expected signals.
Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a powerful tool for directly probing the nitrogen atoms within a molecule. wikipedia.org Although less sensitive than ¹H NMR due to the low natural abundance and smaller gyromagnetic ratio of ¹⁵N, it provides invaluable information on phenomena such as protonation and hydrogen bonding. wikipedia.org The chemical shift of a nitrogen atom is highly sensitive to its electronic environment. nih.gov
In the case of aminopyridines like this compound, ¹⁵N NMR can be used to determine the site of protonation. nih.gov Protonation of a pyridine ring nitrogen typically leads to a significant change in its ¹⁵N chemical shift. nih.gov This change can be used to distinguish between protonation at the ring nitrogen versus the exocyclic amino group. nih.gov Studies on related pyridine derivatives have shown that protonation of an sp²-hybridized nitrogen, as in the pyridine ring, results in a noticeable shielding effect (upfield shift), whereas protonation of an amine-type nitrogen causes a deshielding effect (downfield shift). nih.gov
Furthermore, hydrogen bonding interactions also influence the ¹⁵N chemical shift. fu-berlin.depsu.edu By studying the ¹⁵N NMR spectrum in different solvents or at varying concentrations, it is possible to gain insights into the hydrogen bonding behavior of the amino group and the pyridine nitrogen. nih.govfu-berlin.de
Vibrational Spectroscopy (FT-IR) in this compound Analysis
Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its various functional groups.
Key vibrational modes for this compound include:
N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. orgchemboulder.com
C-H stretching: Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups appears just below 3000 cm⁻¹.
C=C and C=N stretching: Vibrations of the pyridine ring are found in the 1400-1600 cm⁻¹ region.
N-H bending: The scissoring vibration of the primary amine group typically appears in the range of 1580-1650 cm⁻¹. orgchemboulder.com
C-N stretching: The stretching vibration of the aromatic C-N bond is expected in the region of 1250-1335 cm⁻¹. orgchemboulder.com
Comparing the FT-IR spectrum of this compound with that of its complexes can reveal shifts in these vibrational frequencies, providing evidence of coordination or hydrogen bonding interactions. researchgate.net
Mass Spectrometry (MS) Applications in this compound Research
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. wikipedia.org
In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing the molecule to ionize and fragment. The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion peak (M⁺) and various fragment ion peaks. uni-saarland.de
For this compound (C₇H₁₀N₂), the molecular ion peak would be expected at an m/z corresponding to its molecular weight (122.17 g/mol ). nist.gov The fragmentation pattern is influenced by the stability of the resulting ions and neutral fragments. Common fragmentation pathways for aromatic amines include the loss of small neutral molecules or radicals. libretexts.org
Interactive Data Table: Predicted EI-MS Fragmentation for this compound
| m/z | Possible Fragment |
|---|---|
| 122 | [M]⁺ (Molecular Ion) |
| 107 | [M - CH₃]⁺ |
This table represents plausible fragmentation patterns based on general principles of mass spectrometry for similar compounds. Specific fragmentation data for this compound was not available in the search results.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique widely employed for the purity assessment and identity confirmation of synthesized organic compounds, including substituted pyridines like this compound. This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a high degree of sensitivity and selectivity. nih.govnih.gov
In a typical LC-MS analysis for aromatic amines, a reversed-phase column, such as a C18 column, is often used. acs.orgnih.gov The mobile phase usually consists of a mixture of an aqueous component (e.g., water with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). acs.orgnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to ensure the effective separation of the target compound from any impurities or byproducts. nih.gov
Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this class of compounds, as it is a soft ionization method that typically results in the formation of a protonated molecular ion [M+H]⁺. nih.govnih.gov This allows for the unambiguous determination of the molecular weight. For this compound (C₇H₁₀N₂), the expected exact mass is 122.08, and the mass spectrometer would be set to detect the corresponding protonated ion at m/z 123.09.
The purity of the sample is determined by integrating the peak area of the main compound in the chromatogram and comparing it to the total area of all observed peaks. Modern LC-MS systems equipped with detectors like UV and evaporative light-scattering detectors (ELSD) alongside the mass spectrometer can provide a more accurate measure of relative purity. researchgate.net The identity is confirmed by matching the retention time and the measured mass-to-charge ratio with that of a reference standard or expected values. longdom.org Tandem mass spectrometry (MS/MS) can be further employed to fragment the parent ion, yielding a characteristic fragmentation pattern that serves as a structural fingerprint for definitive identification. nih.gov
Table 1: Representative LC-MS Parameters for Analysis of Substituted Pyridines This table presents a generalized set of parameters based on common practices for the analysis of similar aromatic amine compounds.
| Parameter | Description |
| Chromatography System | Ultra-High Performance Liquid Chromatography (UHPLC) |
| Column | Reversed-Phase C18 (e.g., 2.5 µm, 3.0 mm × 50 mm) acs.org |
| Mobile Phase A | 0.1% Formic Acid in Water or 0.01 M Ammonium Acetate acs.orgnih.gov |
| Mobile Phase B | Acetonitrile or Methanol acs.org |
| Flow Rate | 0.4 - 0.6 mL/min nih.govacs.org |
| Column Temperature | 30 - 40 °C acs.org |
| Injection Volume | 1 - 5 µL |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Scan Mode | Full Scan (e.g., m/z 100-1000) and/or Selected Ion Monitoring (SIM) |
| Expected Ion (m/z) | 123.09 [M+H]⁺ for this compound |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Structure Probing of this compound
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the electronic structure of conjugated molecules like this compound. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. msu.edu For aromatic compounds, the most significant electronic transitions are typically π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions. bath.ac.uk
The UV-Vis spectrum of a substituted pyridine is characterized by absorption bands corresponding to these transitions. The pyridine ring itself exhibits strong π → π* transitions. The presence of substituents, such as the amino (-NH₂) and methyl (-CH₃) groups in this compound, can cause shifts in the absorption maxima (λ_max) and changes in molar absorptivity (ε). The amino group, being an auxochrome with non-bonding electrons, can participate in n → π* transitions and also perturbs the π-system of the ring, often leading to a bathochromic (red) shift of the π → π* absorption bands. scirp.org
Studies on structurally similar compounds, such as 2-amino-4,6-dimethylpyridine, show the formation of new absorption bands in the visible region upon interaction with electron acceptors, which are attributed to charge-transfer complex formation and n-π* transitions. scirp.org For 2-ethyl-3,5-dimethylpyridine, an analogue, the UV-Vis spectrum in ethanol (B145695) shows a λ_max at 270 nm. It is expected that this compound would exhibit characteristic absorption bands in the UV region, likely between 250 and 350 nm, arising from the π → π* transitions of the substituted aromatic system. The precise λ_max and ε values are influenced by the solvent polarity, as different solvents can stabilize the ground and excited states to varying degrees. mdpi.com These absorptions provide insight into the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). msu.edu
Table 2: Expected UV-Vis Absorption Data for this compound in a Polar Solvent This table is illustrative, based on data for analogous compounds. The exact values for this compound would require experimental measurement.
| Transition Type | Expected Wavelength Range (λ_max) | Description |
| π → π | 250 - 300 nm | High-intensity absorption related to the electronic excitation within the aromatic π-system. |
| n → π | 300 - 350 nm | Lower-intensity absorption resulting from the promotion of a non-bonding electron from the amino nitrogen to an antibonding π* orbital of the pyridine ring. scirp.org |
X-ray Diffraction Studies for Solid-State Structure Determination of this compound Derivatives
Research on derivatives often involves co-crystallization or the formation of salts, for example, with metal halides or organic acids. nih.govrsc.org In a study on halobismuth(III) salts with substituted aminopyridinium cations, a derivative, tetrakis(2-amino-3-methylpyridinium) di-μ-chlorido-bis[tetrachloridobismuth(III)], was analyzed. nih.gov This compound, while differing in the position of one methyl group, demonstrates how aminopyridinium cations pack in a crystal lattice. The analysis revealed a monoclinic crystal system with the space group C2/m. cdnsciencepub.com
In such crystal structures, the aminopyridinium cation, formed by protonation of the pyridine ring nitrogen, engages in extensive hydrogen bonding. nih.govresearchgate.net Classic N-H···X (where X is a halogen or oxygen) hydrogen bonds are typically the dominant supramolecular interactions, organizing the molecules into complex networks like ladders, bilayers, or three-dimensional frameworks. nih.gov The geometry of the pyridine ring itself is largely planar, with bond lengths and angles influenced by the nature and position of the substituents. The exocyclic amino group and the methyl groups will have specific orientations relative to the ring, which can be precisely determined by XRD. These studies are crucial for understanding how molecular structure dictates crystal packing and for correlating solid-state architecture with physical properties. nih.gov
Table 3: Representative Crystallographic Data for a Substituted Aminopyridine Derivative Data based on the closely related compound trans-Pt(2,6-di(hydroxymethyl)pyridine)₂Cl₂·2H₂O, illustrating typical parameters obtained from an X-ray diffraction study. cdnsciencepub.com
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/m |
| a (Å) | 7.022 |
| b (Å) | 15.646 |
| c (Å) | 8.344 |
| β (°) ** | 93.35 |
| Volume (ų) ** | 914.9 |
| Z (molecules/unit cell) | 2 |
| Key Interactions | Hydrogen Bonding |
Computational Chemistry Approaches to 2,5 Dimethylpyridin 3 Amine
Density Functional Theory (DFT) Studies on 2,5-Dimethylpyridin-3-amine Electronic Structure and Reactivity
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It has been successfully applied to study the electronic properties and reactivity of pyridine (B92270) derivatives. uobaghdad.edu.iq For this compound, DFT calculations can elucidate the distribution of electrons within the molecule and predict its chemical behavior.
Optimization of Molecular Geometries and Conformational Analysis
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
DFT calculations can predict various spectroscopic parameters, providing valuable information for the characterization of this compound.
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These calculations can help in the assignment of experimental NMR signals to specific protons and carbon atoms in the molecule. nmrdb.orguzh.chchemrxiv.org For this compound, the predicted ¹H and ¹³C NMR spectra would show distinct signals for the methyl groups, the aromatic protons, and the amine proton, with their chemical shifts influenced by the electronic environment. docbrown.info
IR Spectroscopy: Infrared (IR) spectroscopy is used to identify functional groups in a molecule. DFT calculations can simulate the vibrational frequencies of this compound, which correspond to the peaks in an experimental IR spectrum. goettingen-research-online.dechemrxiv.org Key vibrational modes for this molecule would include N-H stretching and bending vibrations of the primary amine group, C-H stretching of the methyl and aromatic groups, and C-N stretching vibrations. orgchemboulder.com Aromatic amines typically show a strong C-N stretching band in the region of 1335-1250 cm⁻¹. orgchemboulder.com
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules. scirp.org For this compound, the calculations would reveal the wavelengths of maximum absorption (λmax) corresponding to electronic transitions within the molecule, such as n-π* and π-π* transitions. scirp.org
Molecular Dynamics Simulations and Intermolecular Interactions of this compound Derivatives
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior and intermolecular interactions of molecules over time. For derivatives of this compound, MD simulations could be used to study their interactions with solvents or other molecules. rsc.org These simulations can reveal information about hydrogen bonding, van der Waals forces, and other non-covalent interactions that govern the behavior of the molecule in a condensed phase. researchgate.net For instance, the amine group of this compound can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor.
Quantum Chemical Investigations of this compound Complexation and Stability
Quantum chemical methods are instrumental in studying the formation and stability of complexes involving this compound. nih.gov The amine and pyridine nitrogen atoms can coordinate with metal ions, forming stable complexes. researchgate.net DFT calculations can be used to determine the binding energies of these complexes, providing a measure of their stability. rsc.org These studies can also elucidate the nature of the metal-ligand bonding and the electronic structure of the resulting complexes. acs.orgdtu.dk
Molecular Docking Studies of this compound and Related Ligands with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org This method is widely used in drug design to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. mdpi.comresearchgate.net For example, derivatives of dimethylpyridine have been studied for their potential to inhibit cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer. mdpi.com Molecular docking studies can reveal the specific binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the enzyme. rjptonline.org
Frontier Molecular Orbital (FMO) Analysis of this compound Reactivity Indices
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. libretexts.org
HOMO and LUMO: The HOMO is the orbital that acts as an electron donor (nucleophile), while the LUMO is the orbital that acts as an electron acceptor (electrophile). youtube.com For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine ring. The LUMO, on the other hand, would be distributed over the pyridine ring.
Reactivity Indices: The energies of the HOMO and LUMO can be used to calculate various reactivity indices, such as the HOMO-LUMO gap, which is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity. Other reactivity descriptors derived from FMO analysis include electronegativity, chemical hardness, and softness, which provide further insights into the molecule's reactivity. frontiersin.org
Molecular Electrostatic Potential (MEP) Mapping for Understanding Charge Distribution and Binding Sites
Computational chemistry provides powerful tools for predicting the chemical behavior of molecules. Among these, Molecular Electrostatic Potential (MEP) mapping is a crucial technique for visualizing the three-dimensional charge distribution of a molecule and understanding its reactivity. uni-muenchen.deresearchgate.net The MEP at any given point in the space around a molecule represents the net electrostatic effect of the molecule's total charge distribution (electrons and nuclei) and is the force that would be exerted on a positive test charge (like a proton) placed at that point. uni-muenchen.de This analysis is instrumental in identifying regions that are electron-rich and prone to electrophilic attack, and regions that are electron-poor and susceptible to nucleophilic attack. elixirpublishers.comresearchgate.net
MEP maps are typically generated by calculating the electrostatic potential on the molecule's surface, often defined by a constant value of electron density, using quantum chemical methods such as Density Functional Theory (DFT). uni-muenchen.deresearchgate.net The results are visualized using a color spectrum. Conventionally, regions of most negative electrostatic potential, characterized by an excess of electrons and acting as sites for electrophilic attack, are colored red. Conversely, regions of the most positive potential, indicating electron deficiency and sites for nucleophilic attack, are colored blue. The intermediate potential values are represented by other colors in the spectrum, such as orange, yellow, and green. researchgate.netresearchgate.net
The most prominent features on the MEP surface of this compound are the regions of negative potential localized around the nitrogen atoms. The lone pair of electrons on the sp² hybridized nitrogen atom of the pyridine ring creates a strong electron-rich area, making it a primary site for electrophilic interactions and a hydrogen bond acceptor. libretexts.org Similarly, the nitrogen atom of the amino group at the 3-position also exhibits a negative potential due to its lone pair, though its intensity may be modulated by its electronic interplay with the aromatic ring. These negative regions are crucial for forming directed interactions, such as hydrogen bonds with donor groups in a receptor's binding pocket. nih.gov
In contrast, the hydrogen atoms of the amino group (-NH₂) and, to a lesser extent, the hydrogen atoms of the methyl groups and the pyridine ring, represent the regions of positive electrostatic potential. These electron-deficient sites are potential hydrogen bond donors and are susceptible to interactions with nucleophilic or negatively charged species. elixirpublishers.com The interplay between these positive and negative regions defines the molecule's ability to engage in electrostatic interactions, which are fundamental for molecular recognition and binding affinity. scispace.com
The predicted distribution of electrostatic potential across the molecular surface of this compound allows for a rational understanding of its binding behavior. The distinct positive and negative zones highlight the molecule's electrostatic complementarity with potential binding partners, a key factor in designing new molecules for specific biological targets. scispace.comnih.gov
Biological and Biomedical Research Applications of 2,5 Dimethylpyridin 3 Amine and Its Derivatives
Role as a Chemical Scaffold in Advanced Drug Discovery
The pyridine (B92270) ring is a common structural motif in many pharmaceuticals due to its ability to form hydrogen bonds and its favorable solubility properties. nih.gov The 2,5-dimethylpyridin-3-amine scaffold, in particular, serves as a versatile building block in the synthesis of more complex molecules with therapeutic potential. nih.gov Its structure allows for various chemical modifications, enabling the fine-tuning of pharmacological properties to enhance efficacy and reduce potential side effects. nih.gov
The incorporation of the this compound moiety has been instrumental in the development of antagonists for the corticotropin-releasing factor 1 (CRF1) receptor. acs.orgnih.gov For instance, a series of 3-pyridylpyrazolo[1,5-a]pyrimidines containing this scaffold were designed to improve the lipophilicity and water solubility of lead compounds. acs.orgnih.gov This strategic modification led to the discovery of potent and orally active CRF1 receptor antagonists with improved pharmacokinetic profiles. acs.orgnih.gov
Furthermore, the 2,5-dimethylphenyl scaffold, a related structure, is a common feature in many antimicrobial compounds, highlighting the broad applicability of this chemical framework in drug discovery. nih.gov The versatility of the this compound core structure continues to make it a valuable tool for medicinal chemists in the quest for new and effective therapeutic agents. chemicalbook.com
Exploration of Specific Biological Activities of this compound Analogues
Derivatives of this compound have been investigated for a range of specific biological activities, demonstrating their potential in various therapeutic areas.
Anti-cancer Activity Investigations and Mechanisms of Action
Several studies have highlighted the anti-cancer potential of derivatives incorporating the dimethylpyridine scaffold. For example, novel 3,5-dimethylpyridin-4(1H)-one derivatives have been synthesized and evaluated as activators of AMP-activated protein kinase (AMPK), an enzyme that can inhibit the growth of cancer cells. nih.gov These compounds exhibited selective cell growth inhibitory activity against human breast cancer cell lines. nih.gov
Other research has focused on the synthesis of Schiff base derivatives of pyridine-containing compounds, which have shown cytotoxic effects against various cancer cell lines, including HeLa, Hep-G2, and MCF7. researchgate.net For instance, one such derivative displayed significant activity against a breast carcinoma cell line with an IC50 value of 2.28 µg/mL. researchgate.net The anti-proliferative effects of these compounds are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. mdpi.comnih.gov
| Compound/Derivative | Cancer Cell Line | Activity | Mechanism of Action |
| 3,5-Dimethylpyridin-4(1H)-one derivatives | Human breast cancer | Selective cell growth inhibition | AMPK activation |
| Schiff base of 5-(2-phenoxypyridin-3-yl)-1,3,4-thiadiazol-2-amine | Breast carcinoma (MCF7) | IC50 = 2.28 µg/mL | Cytotoxic effects |
| 3,6-diunsaturated 2,5-diketopiperazine derivative (Compound 11) | A549 (lung), Hela (cervical) | IC50 = 1.2 µM (A549), 0.7 µM (Hela) | Induction of apoptosis, G2/M cell cycle arrest |
| Isatin derivative (Compound 2h) | Jurkat (T-cell leukemia) | IC50 = 0.03 µM | Induction of apoptosis via mitochondrial pathway |
Receptor Antagonism Studies (e.g., Corticotropin-Releasing Factor 1 Receptor)
A significant area of research for this compound derivatives has been their role as antagonists of the corticotropin-releasing factor 1 (CRF1) receptor. acs.orgnih.gov The CRF1 receptor is a key player in the body's stress response, and its antagonists are being investigated for the treatment of anxiety, depression, and other stress-related disorders. researchgate.net
One notable derivative, NBI 30775/R121919, which incorporates a 2,5-dimethyl-substituted pyridine ring, demonstrated high binding affinity for the human CRF1 receptor with a Ki value of 3.5 nM. acs.orgnih.gov This compound effectively inhibited CRF-stimulated cellular responses and showed oral bioavailability and brain penetration in animal studies. acs.orgnih.gov Another pyrazinone-based CRF1 receptor antagonist, which includes a 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine (B8473586) group, also exhibited high affinity (IC50 = 0.86 nM) and favorable pharmacokinetic properties. researchgate.net These findings underscore the importance of the this compound scaffold in designing potent and effective CRF1 receptor antagonists. bindingdb.org
| Compound | Receptor Target | Binding Affinity (Ki) | Functional Activity (IC50) |
| NBI 30775/R121919 | Human CRF1 Receptor | 3.5 nM | 50 nM (cAMP inhibition), 20 nM (ACTH release inhibition) |
| Pyrazinone-based antagonist (19e) | CRF1 Receptor | 0.86 nM | - |
Enzyme Activation and Inhibition Studies (e.g., AMP-Activated Protein Kinase, Cyclooxygenase)
Derivatives of dimethylpyridine have been shown to modulate the activity of key enzymes involved in cellular processes and disease.
AMP-Activated Protein Kinase (AMPK) Activation: As mentioned previously, novel 3,5-dimethylpyridin-4(1H)-one derivatives have been identified as activators of AMPK. nih.gov AMPK is a crucial regulator of cellular energy metabolism, and its activation can have therapeutic benefits in conditions like type 2 diabetes and cancer. nih.govmdpi.com The synthesized compounds demonstrated potent AMPK activating activity and selective growth inhibition of human breast cancer cells. nih.gov
Cyclooxygenase (COX) Inhibition: Certain Schiff base derivatives of N-(2-hydrazine-2-oxoethyl)-4,6-dimethyl-2-sulfanylpyridine-3-carboxamide have been evaluated for their inhibitory activity against cyclooxygenase (COX) enzymes. mdpi.com COX enzymes are involved in inflammation and pain pathways. mdpi.com Some of the tested compounds showed significant inhibitory activity against COX-1, with IC50 values in the range of 51.8 to 57.3 µM. mdpi.com Molecular docking studies have provided insights into how these compounds bind to the active sites of COX-1 and COX-2. mdpi.com
| Derivative Class | Enzyme Target | Effect | Notable Findings |
| 3,5-Dimethylpyridin-4(1H)-one | AMP-Activated Protein Kinase (AMPK) | Activation | Potent activation and selective anti-cancer activity |
| Schiff bases of N-(2-hydrazine-2-oxoethyl)-4,6-dimethyl-2-sulfanylpyridine-3-carboxamide | Cyclooxygenase-1 (COX-1) | Inhibition | Significant inhibition with IC50 values around 50-60 µM |
Antimicrobial and Antifungal Properties of Derivatives
The pyridine scaffold is a well-established feature in many antimicrobial agents. nih.govamazonaws.com Derivatives of dimethylpyridine have also been explored for their potential to combat bacterial and fungal infections. nih.gov
For instance, a study on novel thiazole (B1198619) derivatives bearing a 2,5-dimethylphenyl moiety revealed structure-dependent antibacterial and antifungal activity. nih.gov While these compounds were not effective against multidrug-resistant Gram-negative bacteria, certain 4-substituted thiazoles showed favorable activity against Gram-positive bacteria like S. aureus and E. faecium, including resistant strains. nih.gov Other research has shown that various pyridine derivatives exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against species like C. albicans. nih.govresearchgate.netcsfarmacie.cz The development of pyrimidine (B1678525) amine derivatives bearing bicyclic monoterpene moieties has also yielded compounds with broad-spectrum antibacterial activity. nih.gov
| Derivative Class | Target Organisms | Activity |
| Thiazole derivatives with 2,5-dimethylphenyl scaffold | Gram-positive bacteria (e.g., S. aureus, E. faecium) | Favorable activity against multidrug-resistant strains |
| Nicotinic acid benzylidene hydrazide derivatives | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Antimicrobial activity comparable to standard drugs |
| Pyrimidine amine derivatives with bicyclic monoterpenes | Various bacterial species | Broad-spectrum antibacterial activity |
Hemorheological and Antifibrotic Effects
Recent studies have investigated the potential of dimethylpyridine derivatives in modulating blood flow properties and preventing fibrosis.
Hemorheological Activity: A biological screening of synthesized 3,5-diacetyl-2,6-dimethylpyridine (B1595985) derivatives demonstrated pronounced hemorheological activity in an in vitro blood hyperviscosity model. researchgate.net This suggests that these compounds could potentially improve blood flow in conditions where it is impaired.
Antifibrotic Effects: One of the 3,5-diacetyl-2,6-dimethylpyridine derivatives also exhibited a significant antifibrotic effect in an experimental model of pulmonary fibrosis. researchgate.netresearchgate.net In a related context, other pyridine derivatives have been shown to have antifibrotic effects in models of corneal fibrosis by suppressing inflammatory and fibrotic pathways. nih.govnih.gov
| Derivative Class | Biological Effect | Experimental Model |
| 3,5-diacetyl-2,6-dimethylpyridine derivatives | Hemorheological activity, Antifibrotic effect | In vitro blood hyperviscosity, Rat model of pulmonary fibrosis |
| 2,4-diamino-5-(1-hydroxynaphthalen-2-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile | Antifibrotic and anti-inflammatory effects | Human corneal fibroblasts |
Antithrombolytic Activity
The investigation into the antithrombolytic properties of pyridine derivatives has been a subject of interest in medicinal chemistry. mdpi.combrieflands.com However, based on available research, direct studies focusing specifically on the antithrombolytic or antithrombotic activity of this compound or its immediate derivatives are not prominently documented. While related heterocyclic compounds and other pyridine derivatives have been explored for these effects, dedicated research on the this compound scaffold in this therapeutic area is limited. brieflands.com
Metabolite Formation and Biotransformation Studies involving this compound Scaffolds
The metabolic fate of drug candidates is a critical aspect of pharmaceutical research, with a significant focus on identifying and mitigating the formation of reactive metabolites, which have been implicated in idiosyncratic drug reactions. acs.orgnih.govwashington.edu Derivatives of this compound have been central to strategies aimed at designing safer drug candidates by minimizing such metabolic risks. acs.orgresearchgate.net
In the development of corticotropin-releasing factor-1 (CRF1) receptor antagonists, an earlier lead compound was found to form significant levels of reactive metabolites. acs.orgnih.gov This prompted a strategy to modify the chemical structure to reduce this liability. The introduction of a novel 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine group was a key part of this optimization. acs.orgresearchgate.net The resulting compound, (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile (referred to as compound 19e), was assessed for its potential to form reactive metabolites. nih.gov Studies involving the trapping of reactive intermediates with glutathione (B108866) (GSH) showed that the formation of GSH adducts was markedly low. nih.govresearchgate.net In vivo analysis estimated that GSH adducts accounted for only 0.1% of the total drug-related material excreted, indicating a significantly improved metabolic profile and a low propensity for forming reactive metabolites. acs.orgnih.gov
The metabolic stability and biotransformation pathways of this compound derivatives have been evaluated through both in vivo and in vitro systems. acs.orgnih.gov Detailed metabolic characterization of an earlier lead CRF1 receptor antagonist confirmed the formation of reactive metabolites in both laboratory assays and living organisms. nih.govresearchgate.net For the optimized compound 19e, which incorporates the 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine moiety, biotransformation studies were conducted in rat, dog, and human liver microsomes and hepatocytes. acs.orgpsu.edu These studies aimed to create comprehensive metabolite profiles across different species to understand the drug's elimination pathways and ensure that preclinical safety assessments were conducted in relevant animal models. psu.edu The data confirmed that the structural modifications were successful in minimizing the metabolic pathways that lead to reactive intermediates. acs.org
Table 1: Comparative Reactive Metabolite Formation
| Compound | Key Structural Moiety | Reactive Metabolite Finding |
|---|---|---|
| Lead Compound (8) | Pyrazinone-based | Formed significant levels of reactive metabolites in vivo and in vitro. acs.orgnih.gov |
Structure-Activity Relationship (SAR) Studies for this compound Derivatives in Biological Contexts
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds into potent and safe drug candidates. nih.govresearchgate.net For derivatives of this compound, SAR studies have been crucial in the development of high-affinity CRF1 receptor antagonists. acs.orgresearchgate.net
Table 2: SAR of this compound Derivatives as CRF1 Antagonists
| Compound | Key Amine Fragment | Potency (IC50) | Key Contribution |
|---|
Design and Synthesis of Advanced this compound Based Therapeutics
The design and synthesis of advanced therapeutics based on the this compound scaffold have been driven by a strategy to create potent molecules with minimized safety risks, particularly the formation of reactive metabolites. acs.orgnih.gov This "defensive" approach to drug design led to the creation of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile (compound 19e), an orally bioavailable CRF1 receptor antagonist. acs.org
The design strategy focused on structural modifications that would block the metabolic pathways responsible for producing reactive intermediates in earlier lead compounds. acs.orgresearchgate.net The synthesis involved incorporating the 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine unit into a pyrazinone core. acs.org This specific amine building block was identified through optimization studies as being crucial for enhancing potency and improving pharmacokinetic properties. acs.orgresearchgate.net The resulting compound, 19e, not only displayed high affinity for its target but also showed excellent pharmacokinetic profiles in preclinical species like rats and dogs, demonstrating the success of the rational design and synthesis approach. acs.orgnih.gov
Analytical Methodologies for 2,5 Dimethylpyridin 3 Amine Detection and Quantification
Chromatographic Techniques for 2,5-Dimethylpyridin-3-amine Analysis
Chromatography stands as a cornerstone for the separation and analysis of pyridine (B92270) compounds. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most prominently used techniques, providing robust and reliable results.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a versatile and widely adopted method for the analysis of non-volatile or thermally labile compounds like aminopyridines. thermofisher.com The principle of HPLC relies on the differential partitioning of analytes between a stationary phase (packed in a column) and a liquid mobile phase. jneonatalsurg.com For amine analysis, ion-exchange chromatography with suppressed conductivity detection is a well-established method capable of determining concentrations from the µg/L to mg/L range. thermofisher.com
Reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar and the mobile phase is polar, is a common mode of operation. jneonatalsurg.com The development of an HPLC method involves a systematic approach to optimize separation, often including the selection of an appropriate column, mobile phase composition, and detector. For instance, a study on the determination of aromatic amines and pyridines in soil utilized an ammonium (B1175870) acetate/acetonitrile (B52724) mobile phase for a rapid and accurate analysis. thermofisher.com This method demonstrated good reproducibility and recovery, with a separation time of only 6 minutes. thermofisher.com
Table 1: Example HPLC Method Parameters for Pyridine Derivative Analysis
| Parameter | Condition | Reference |
| Column | C18 or similar reversed-phase | thermofisher.com |
| Mobile Phase | Ammonium acetate/acetonitrile | thermofisher.com |
| Detection | UV or Diode Array Detector (DAD) | thermofisher.com |
| Flow Rate | Typically 1.0 mL/min | thermofisher.com |
| Injection Volume | 1-10 µL | thermofisher.com |
This table presents a generalized set of HPLC parameters based on common practices for analyzing pyridine derivatives. Specific conditions may vary depending on the exact analyte and matrix.
Method validation is a critical aspect of HPLC method development, ensuring the reliability of the results. This includes assessing parameters such as linearity, precision, accuracy, and robustness. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. shimadzu.com.sg It is particularly suitable for volatile and thermally stable compounds. For less volatile or polar compounds like amines, a derivatization step is often necessary to increase their volatility and improve chromatographic performance. thermofisher.comresearchgate.net Common derivatization reagents for amines include acylating, silylating, or alkylating agents. researchgate.net
The GC separates the components of a mixture, which are then introduced into the mass spectrometer. The MS ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint. nih.gov This allows for highly selective and sensitive detection. For instance, GC-MS has been successfully used to identify and quantify pyridine derivatives in various samples. unil.ch In a study on pyridine analogs, GC-MS analysis of mountain lion urine identified 2,4-lutidine (2,4-dimethylpyridine) as a key volatile component. unil.ch
Table 2: GC-MS Parameters for the Analysis of Pyridine Derivatives
| Parameter | Condition | Reference |
| Column | Capillary column (e.g., HP-5) | researchgate.net |
| Carrier Gas | Helium or Hydrogen | nih.gov |
| Injection Mode | Split/Splitless | nih.gov |
| Ionization Mode | Electron Ionization (EI) | nih.gov |
| Detector | Mass Spectrometer (Quadrupole, etc.) | shimadzu.com.sg |
This table provides typical GC-MS parameters for the analysis of volatile organic compounds, including pyridine derivatives. The specific parameters will be optimized for the target analytes.
Spectrophotometric Methods for this compound Quantification
Spectrophotometric methods offer a simpler and more cost-effective alternative for the quantification of certain compounds, although they may lack the selectivity of chromatographic techniques. ijprajournal.com These methods are based on the principle that molecules absorb light at specific wavelengths. A method for the spectrophotometric determination of some aromatic amines has been described based on their reaction with an Fe(III)-ferrozine complex. nih.gov The amine reduces Fe(III) to Fe(II), which then forms a colored complex with ferrozine (B1204870) that can be measured spectrophotometrically. nih.gov The maximum absorbance is typically measured at a specific wavelength, and the concentration is determined using a calibration curve. nih.gov
While direct spectrophotometric methods for this compound are not extensively detailed in the provided search results, the general principles can be applied. The development of such a method would involve identifying a suitable chromogenic reagent that reacts specifically with the amine to produce a colored product with a distinct absorption maximum.
Environmental and Biological Matrix Analysis of this compound
The analysis of this compound and other pyridine derivatives in complex environmental and biological matrices presents unique challenges due to the presence of interfering substances. thermofisher.comnih.gov Sample preparation is a critical step to isolate the target analytes and remove matrix components that could affect the analysis.
Soil Sample Analysis for Pyridine Derivatives
Pyridine and its derivatives can be introduced into the environment through industrial activities. uludag.edu.tr Their analysis in soil is important for environmental monitoring and remediation. uludag.edu.trresearchgate.net Analytical methods for soil samples typically involve an extraction step to transfer the analytes from the soil matrix into a suitable solvent. thermofisher.com Common extraction techniques include sonication or vortexing with an organic solvent like methanol (B129727). thermofisher.com
Following extraction, the resulting solution can be analyzed using techniques like HPLC or GC-MS. thermofisher.com A study on the simultaneous determination of aromatic amines and pyridines in soil by HPLC demonstrated good recovery rates (76–101%) after a simple methanol extraction. thermofisher.com
Biological Specimen Analysis (e.g., Urine, Blood)
The analysis of pyridine derivatives in biological fluids such as urine and blood is essential for exposure assessment and toxicological studies. nih.govresearchgate.net These matrices are complex, and extensive sample preparation is often required to remove proteins and other interfering substances. shimadzu.com.sg Protein precipitation is a common first step in the analysis of blood or plasma samples. shimadzu.com.sg
GC-MS is a frequently used technique for the analysis of volatile organic compounds in biological samples. nih.gov For aromatic amines in urine, derivatization is often employed to improve their chromatographic properties and detection limits. nih.gov One study compared different GC-MS methods for the determination of aromatic amines in urine after derivatization to the corresponding iodinated benzenes. nih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has also become a method of choice for the analysis of drugs and their metabolites in biological matrices due to its high sensitivity and specificity. shimadzu.com.sg
Air Monitoring of Organic Amines
The monitoring of organic amines in the air is crucial for assessing environmental quality and workplace exposure. Various methodologies have been developed for the detection and quantification of these compounds, often involving a two-step process of sample collection followed by laboratory analysis. Real-time monitoring techniques are also emerging as powerful tools for continuous assessment.
A common approach for sampling primary, secondary, and tertiary amines involves trapping them with an acidic medium. nih.gov For instance, samplers utilizing phosphoric acid-impregnated glass wool have been designed for both direct and diffusive sampling. nih.gov In this method, the amines are trapped through the formation of quaternary ammonium salts, which can then be quantified using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This approach has been applied to various scenarios, including monitoring in-car emissions and field measurements at landfill sites. nih.gov
Another established method, particularly for aromatic amines in workplace air, involves drawing a defined volume of air through an acid-impregnated quartz fiber filter. publisso.de The collected amines are then desorbed, derivatized, and analyzed by gas chromatography with a mass selective detector (GC-MSD). publisso.de Derivatization, for example with heptafluorobutyric anhydride (B1165640), is often employed to improve the chromatographic separation and detection of the amines. publisso.de This method has demonstrated high selectivity and sensitivity, with limits of quantification (LOQ) in the range of 0.001 to 0.008 µg/m³ for a 120-liter air sample. publisso.de
For real-time and highly sensitive measurements of volatile organic compounds, including amines, Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-TOFMS) is a valuable tool. ionicon.com This technique can provide continuous data with high temporal resolution, allowing for the rapid detection of fluctuations in amine concentrations down to parts-per-trillion (ppt) levels. ionicon.com PTR-TOFMS is versatile and can detect a wide range of organic compounds, making it suitable for complex air matrices. ionicon.com
Impinger-based sampling is another method used for collecting amines from the air. nih.gov In this technique, air is bubbled through a liquid medium, such as ultrapure water, to capture the amines. nih.gov The resulting solution can then be analyzed, for example, by ion chromatography coupled with mass spectrometry (IC-MS), which offers enhanced selectivity compared to conductivity detection. nih.gov This method has been successfully used to quantify various amines released from materials like polyurethane foams. nih.gov
The following table summarizes various analytical methodologies for monitoring organic amines in the air:
| Methodology | Sampling Principle | Analytical Technique | Key Findings/Applications | Reference |
| Direct/Diffusive Sampling | Trapping of amines on phosphoric acid-impregnated glass wool. | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Suitable for primary, secondary, and tertiary amines; applied to in-car emissions and landfill monitoring. | nih.gov |
| Filter-Based Sampling | Air drawn through acid-impregnated quartz fiber filters. | Gas Chromatography-Mass Selective Detector (GC-MSD) after derivatization. | High selectivity and sensitivity for aromatic amines in workplace air; LOQ of 0.001–0.008 µg/m³. | publisso.de |
| Real-Time Monitoring | Direct analysis of volatile organic compounds in the air. | Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-TOFMS) | Provides continuous, real-time data with high sensitivity (ppt levels); versatile for a wide range of organic compounds. | ionicon.com |
| Impinger Sampling | Collection of amines in two midget impingers with ultrapure water. | Ion Chromatography-Mass Spectrometry (IC-MS) | Overcomes co-elution issues of conductivity detection; successfully applied to analyze amines from polyurethane foams. | nih.gov |
While these methods are established for a range of organic amines and are applicable to the monitoring of this compound due to its chemical properties as a substituted pyridine, specific validated methods and performance data for this particular compound were not detailed in the reviewed literature.
Environmental Fate and Ecotoxicological Studies of 2,5 Dimethylpyridin 3 Amine
Degradation Pathways in Environmental Compartments
The degradation of pyridine (B92270) derivatives in the environment can occur through various chemical and biological pathways. The specific structure of 2,5-Dimethylpyridin-3-amine, with two methyl groups and an amino group on the pyridine ring, influences its reactivity and susceptibility to degradation.
The biodegradation of pyridine and its alkylated derivatives in soil is a key process determining their environmental persistence. tandfonline.com Studies on structural isomers and related compounds show that both aerobic and anaerobic microorganisms are capable of degrading these substances, although rates and pathways can differ significantly.
Under aerobic conditions, microbial degradation of alkylpyridines can be relatively rapid, with residual concentrations approaching zero within 10 to 31 days of incubation in the presence of a soil inoculum. researchgate.net The specific position of substituents on the pyridine ring can greatly affect the biodegradation rate under aerobic conditions. tandfonline.com For instance, the bacterium Arthrobacter crystallopoietes has been shown to degrade the structural isomer 2,6-dimethylpyridine (B142122) by using it as a sole source of carbon and nitrogen. researchgate.netintellectualarchive.com The degradation proceeds through hydroxylation and subsequent ring cleavage. researchgate.netintellectualarchive.com
Anaerobic degradation of alkylpyridines tends to be slower than aerobic degradation. researchgate.net In one study, under anaerobic conditions, the concentrations of residual alkylpyridines decreased by only 40 to 80% over a 33-day period. researchgate.net However, specific denitrifying bacteria have been isolated that can degrade pyridine under both anaerobic and aerobic conditions, using nitrate (B79036), nitrite, or nitrous oxide as electron acceptors in the absence of oxygen. nih.govbohrium.com This suggests that in anoxic soil environments, such as those found in waterlogged soils or deeper sediment layers, anaerobic biodegradation of this compound is a plausible degradation route.
| Condition | Organism | Observed Pathway/Metabolites | Key Findings |
|---|---|---|---|
| Aerobic | Arthrobacter crystallopoietes KM-4 | Initial hydroxylation to 2,6-dimethylpyridin-3-ol, followed by formation of 2,6-dimethylpyridin-3,4-diol, and subsequent ring cleavage to 2,4-dioxopentanoic acid. researchgate.netintellectualarchive.com | Complete degradation was observed at the end of the stationary growth phase (30 hours) when used as the sole carbon and nitrogen source. intellectualarchive.com |
| Anaerobic vs. Aerobic (General Alkylpyridines) | Soil Inoculum | Not specified | Aerobic degradation was significantly faster (10-31 days) than anaerobic degradation (40-80% reduction in 33 days). researchgate.net |
| Anaerobic (Denitrifying) | Azoarcus sp. (related) | N-C-2 ring cleavage of the parent pyridine molecule. nih.govbohrium.com | Capable of degrading pyridine using nitrate as an electron acceptor. nih.govbohrium.com |
Abiotic degradation processes such as hydrolysis and photolysis can contribute to the transformation of chemical compounds in aquatic environments.
Hydrolysis: The pyridine ring is generally stable and resistant to hydrolysis under typical environmental pH conditions. While specific data on the hydrolysis of this compound is limited, the covalent bonds within the aromatic ring and the alkyl-ring bonds are not expected to undergo significant hydrolytic cleavage. Studies on other aminopyridine derivatives have focused on the hydrolysis of functional groups attached to the ring rather than the ring itself. researchgate.netrsc.org
Photolysis: Photodegradation can be a significant fate process for pyridine compounds in sunlit surface waters. tandfonline.com Research on various dimethylpyridine (DMP) isomers shows that they undergo photolysis upon absorption of ultraviolet (UV) radiation. acs.org The process can involve dissociative photoionization following multi-photon absorption, leading to the cleavage of the {sp²}C–C{sp³} bond and the release of a methyl radical. acs.org The dissociation dynamics are reportedly similar to those of methylbenzenes (xylenes), suggesting that the nitrogen atom in the ring has only a marginal effect on this specific photodegradation pathway. acs.org Furthermore, studies on other pyridine-containing compounds, such as the insecticide imidacloprid (B1192907), demonstrate that both direct photolysis (direct absorption of UV light) and sensitized photolysis (mediated by other substances in the water like TiO2) can lead to efficient degradation. nih.gov The complete degradation of a 20 mg/L imidacloprid solution was observed in 40 minutes under UV irradiation, highlighting the potential importance of this pathway. nih.gov
| Compound Class | Experimental Condition | Observed Mechanism | Key Findings |
|---|---|---|---|
| Dimethylpyridine (DMP) Isomers | 266 nm photolysis | Dissociative photoionization via [1+1+1] three-photon absorption. acs.org | Leads to the cleavage of the {sp²}C–C{sp³} bond and release of a methyl radical. acs.org |
| Pyridine-containing insecticide (Imidacloprid) | UV irradiation in aqueous solution | Direct and sensitized photolysis. nih.gov | Complete degradation can be rapid (e.g., 40 minutes for a 20 mg/L solution). Photosensitizers like TiO2 can enhance degradation efficiency. nih.gov |
Microbial Metabolism of Pyridine Derivatives in the Environment
The microbial metabolism of pyridine derivatives is a well-documented process involving a variety of bacteria isolated from soil and sludge. tandfonline.com These microorganisms utilize these compounds as sources of carbon, nitrogen, and energy. The metabolic pathways typically involve initial activation of the stable aromatic ring, followed by cleavage and further degradation.
A common strategy in the aerobic metabolism of pyridine derivatives is the enzymatic hydroxylation of the ring, which decreases its stability and facilitates subsequent cleavage. tandfonline.com Bacteria can degrade simple pyridine derivatives, such as hydroxypyridines and pyridinecarboxylic acids, through pathways that involve hydroxylated intermediates. tandfonline.com
A detailed study on the metabolism of 2,6-dimethylpyridine by Arthrobacter crystallopoietes provides a strong model for the likely metabolism of this compound. The catabolic pathway for 2,6-dimethylpyridine involves several key steps:
Initial Hydroxylation: The process begins with the hydroxylation of the pyridine ring, converting 2,6-dimethylpyridine into 2,6-dimethylpyridin-3-ol. researchgate.netintellectualarchive.com
Second Hydroxylation: This intermediate undergoes a second hydroxylation to form 2,6-dimethylpyridin-3,4-diol. researchgate.netintellectualarchive.com
Ring Cleavage: The dihydroxylated ring is then cleaved.
Further Metabolism: The resulting linear product, identified as 2,4-dioxopentanoic acid, is further metabolized by the bacterium. researchgate.netintellectualarchive.com
Given the structural similarity, a comparable pathway for this compound would likely involve initial hydroxylation, potentially at the C-4 or C-6 position, followed by a second hydroxylation and subsequent ring opening between two hydroxylated carbons. The amino group at the C-3 position would also be expected to be removed and mineralized, likely as ammonia, during the metabolic process.
| Metabolite Order | Compound Name | Role in Pathway |
|---|---|---|
| I | 2,6-dimethylpyridin-3-ol | Product of initial mono-hydroxylation of the pyridine ring. researchgate.netintellectualarchive.com |
| II | 2,6-dimethylpyridin-3,4-diol | Product of second hydroxylation; precursor to ring cleavage. researchgate.netintellectualarchive.com |
| III | 2,4-dioxopentanoic acid | Product of ring cleavage, further catabolized. researchgate.netintellectualarchive.com |
Environmental Monitoring and Residue Analysis of this compound
To assess the presence and concentration of this compound in environmental compartments, robust analytical methods are required. The analysis of such semi-volatile, polar compounds in complex matrices like soil and water typically involves a multi-step process including sample extraction, cleanup, and instrumental analysis. cdc.govnih.govresearchgate.net
Sample Preparation: The first step is the extraction of the analyte from the sample matrix. For soil samples, methods such as distillation followed by extraction, acidic extraction, or Soxhlet extraction can be employed. osti.gov A widely used modern technique for multi-residue analysis in soils is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which involves an extraction and partitioning step with acetonitrile (B52724) and salts. nih.gov For water samples, a common approach is a distillation procedure followed by liquid-liquid extraction. osti.gov Solid-phase extraction (SPE) is also a predominant method for extracting and concentrating trace organic pollutants from aqueous samples. mdpi.com
Instrumental Analysis: Following extraction and cleanup, the extracts are analyzed using chromatographic techniques coupled with sensitive detectors.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established and highly specific method for the determination of pyridine and its derivatives. cdc.govosti.gov It offers excellent separation and definitive identification based on mass spectra.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the technique of choice for analyzing a wide range of environmental contaminants, including polar and thermally labile compounds not well-suited for GC. nih.govmdpi.com LC-MS/MS provides high sensitivity and selectivity, allowing for detection at trace levels (ng/g or ng/L). nih.govmdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC with UV or other detectors can also be used, as demonstrated by a method developed for 3,4-diaminopyridine (B372788) that uses a C18 column and an ion-pairing mobile phase. researchgate.net
The selection of the analytical method depends on the required sensitivity, the complexity of the matrix, and the specific physicochemical properties of this compound.
| Technique | Sample Matrix | Extraction Method | Typical Detection Limit |
|---|---|---|---|
| GC-MS | Soil, Water | Distillation-Extraction, Soxhlet, Acidic Extraction osti.gov | 0.01 mg/kg (soil), 0.2 µg/L (water) for pyridine osti.gov |
| LC-MS/MS | Soil, Water | QuEChERS, SPE nih.govmdpi.com | Median ~0.2 ng/g for pesticides in soil nih.gov |
| HPLC-UV | Pharmaceutical Formulations | Solvent Dissolution | Can quantify impurities at 0.1% (w/w) level researchgate.net |
Applications of 2,5 Dimethylpyridin 3 Amine in Catalysis
2,5-Dimethylpyridin-3-amine as a Nucleophilic Catalyst in Organic Synthesis
The catalytic activity of aminopyridines is rooted in their ability to act as potent nucleophiles. The nitrogen atom of the amino group, enhanced by the pyridine (B92270) ring, can attack electrophilic centers to form highly reactive intermediates. This mechanism is famously demonstrated by 4-(Dimethylamino)pyridine (DMAP), a powerful nucleophilic catalyst used extensively in organic synthesis. chemicalbook.comwikipedia.org The mechanism typically involves the formation of a cationic intermediate (e.g., an acylpyridinium ion in acylation reactions), which is significantly more reactive towards the principal nucleophile than the original electrophile. evitachem.comorganic-chemistry.org
The structure of this compound, featuring a primary amino group at the 3-position, provides the necessary nucleophilic center for such catalytic cycles. The basicity and nucleophilicity of the exocyclic amino group are modulated by the electronic effects of the pyridine ring and the two methyl substituents. msu.edu Although less basic than its 4-amino counterpart, the 3-amino isomer is still capable of initiating nucleophilic catalysis. Its structural analog, N,N-dimethylpyridin-3-amine, is known to function as a nucleophilic catalyst in reactions like esterification and acylation, underscoring the potential of the 3-aminopyridine (B143674) scaffold in this role. evitachem.com
Specific Catalytic Reactions Mediated by this compound (e.g., Acylation, Esterification, Baylis-Hillman Reaction)
The utility of aminopyridine catalysts extends to several cornerstone reactions in organic synthesis.
Acylation and Esterification: Acylation and esterification reactions, especially those involving sterically hindered alcohols or acid-labile substrates, are significantly accelerated by nucleophilic catalysts. chemicalbook.comorganic-chemistry.org DMAP is the archetypal catalyst for these transformations, reacting with an acid anhydride (B1165640) or acid chloride to form a highly reactive N-acylpyridinium salt. libretexts.org This intermediate is then readily attacked by an alcohol or amine to furnish the corresponding ester or amide, regenerating the catalyst in the process. organic-chemistry.org
Given that N,N-dimethylpyridin-3-amine is an effective catalyst for esterification, it is highly probable that this compound can perform a similar function. evitachem.com Furthermore, the related isomer 2-Amino-3,5-dimethylpyridine is noted for its utility in catalyst development and as a reagent in acylation reactions. chemimpex.com
| Reaction Type | Catalyst | Substrates | Key Feature | Reference |
|---|---|---|---|---|
| Esterification | DMAP | Carboxylic Acid + Alcohol (with DCC) | Overcomes steric hindrance, mild conditions. | organic-chemistry.org |
| Acylation | DMAP | Alcohol + Acetic Anhydride | High yields for sterically hindered alcohols. | chemicalbook.com |
| Esterification | N,N-dimethylpyridin-3-amine | Carboxylic Acid/Anhydride + Alcohol | Forms an acetylpyridinium ion to increase electrophilicity. | evitachem.com |
Baylis-Hillman Reaction: The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a nucleophile, typically a tertiary amine like 1,4-Diazabicyclo[2.2.2]octane (DABCO) or a phosphine. wikipedia.orgnrochemistry.comorganic-chemistry.org The mechanism involves the nucleophilic addition of the catalyst to the alkene, creating a zwitterionic intermediate that then attacks the aldehyde. princeton.edu DMAP is also a known catalyst for this reaction. wikipedia.orgnih.gov While there is no specific literature detailing the use of this compound in the Baylis-Hillman reaction, its aminopyridine structure fits the profile of a potential catalyst for this transformation.
Development of Ionic Liquids Based on Pyridinamine Scaffolds for Catalysis
Ionic liquids (ILs), which are salts with melting points below 100 °C, have gained significant attention as "green" solvents and catalysts due to their low vapor pressure, thermal stability, and tunable properties. sigmaaldrich.comwikipedia.org Pyridinium-based cations are common components of ILs.
The aminopyridine scaffold is a versatile platform for designing task-specific ionic liquids. For instance, N,N-dimethylpyridin-4-amine (DMAP) has been used as the cationic headgroup to synthesize novel ionic liquids. These DMAP-based ILs have proven to be efficient and recyclable catalysts for reactions such as the Fischer indole (B1671886) synthesis and the formation of 1H-tetrazoles. rsc.orgresearchgate.netscilit.com The synthesis involves N-alkylation of the pyridine nitrogen to form a quaternary ammonium (B1175870) salt, which constitutes the cationic part of the ionic liquid. rsc.org The properties of the resulting IL can be tuned by varying the alkyl chain and the counter-anion. sigmaaldrich.com
The structure of this compound is well-suited to serve as a precursor for such catalytic ionic liquids. evitachem.com By quaternizing the pyridine nitrogen, a new class of pyridinium (B92312) ILs could be developed, potentially exhibiting unique catalytic activities in various organic transformations.
Role in Industrial Chemical Processes and Production Efficiency
While this compound is more prominently utilized as a high-value intermediate in the pharmaceutical industry for synthesizing compounds like corticotropin-releasing factor (CRF) antagonists, the catalytic role of its structural analogs has significant industrial implications. nih.govacs.orginnospk.com For example, the related compound 2,6-Dimethylpyridine (B142122) is used as a component in MgCl₂-supported Ziegler-Natta catalysts for polypropylene (B1209903) production, demonstrating the industrial relevance of substituted pyridines in large-scale polymerization. acs.org
The analogous catalyst DMAP is often referred to as a "super catalyst" in industrial settings for its ability to dramatically increase reaction rates and yields in acylation and esterification processes, even when used in small quantities. chemicalbook.com This efficiency is crucial for optimizing production, reducing reaction times, and lowering energy consumption in the manufacture of pharmaceuticals, agrochemicals, and specialty polymers. The development of catalysts based on the this compound scaffold could potentially lead to new, efficient industrial processes.
Future Perspectives and Advanced Research Directions for 2,5 Dimethylpyridin 3 Amine
Integration of Artificial Intelligence and Machine Learning in 2,5-Dimethylpyridin-3-amine Discovery and Optimization
The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the exploration of novel derivatives of this compound. Machine learning (ML) algorithms are increasingly being employed to accelerate the discovery and optimization processes, reducing both time and cost. acs.org
Predictive modeling, a key application of ML, can forecast the physicochemical and biological properties of yet-to-be-synthesized this compound derivatives. By training models on existing data, researchers can screen vast virtual libraries of compounds to identify candidates with desirable characteristics, such as enhanced target affinity or favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov Automated machine learning (AutoML) methods can further streamline this by automatically selecting the best models and hyperparameters, significantly accelerating the generation of predictive models for properties like blood-brain barrier permeability or inhibition of specific enzymes. acs.orgnih.gov For instance, ML models have been developed to predict the inhibition of the hERG potassium channel, a critical factor in cardiac safety, by analyzing substructures of compounds, a technique that could be applied to screen this compound derivatives. acs.org
Furthermore, AI can optimize synthetic routes by predicting reaction outcomes and suggesting the most efficient conditions, thereby minimizing trial-and-error experimentation. nih.gov ML algorithms, combined with spectroscopic data, can also be used for real-time analysis and quality control in the manufacturing process of these compounds. ull.es
Nanotechnology Applications Involving this compound
Nanotechnology presents a frontier for expanding the utility of this compound and its derivatives, particularly in biomedicine and environmental science. The incorporation of this amine into nanostructured materials can lead to systems with novel functions and enhanced performance.
In drug delivery, this compound-based compounds could be encapsulated within nanoparticles, such as liposomes or polymeric nanoparticles, to improve their bioavailability, stability, and target specificity. mdpi.com This approach can facilitate the controlled release of the active molecule, potentially increasing therapeutic efficacy while minimizing systemic side effects.
The amine functionality of the compound is particularly suited for surface modification of nanomaterials. mdpi.com For instance, amine-functionalized nanoparticles have shown potential in environmental remediation for capturing volatile organic compounds through acid-base reactions or condensation. mdpi.com Similarly, derivatives of this compound could be grafted onto metal or metal oxide nanoparticles to create novel catalysts or sensors. The interaction between the pyridine (B92270) ring's nitrogen atom, the amino group, and metal d-orbitals can be exploited to create stable, functionalized nanomaterials for a variety of applications. ull.es
Sustainable Synthesis and Green Chemistry Initiatives for this compound Production
The chemical industry is increasingly adopting green chemistry principles to minimize its environmental impact, and the synthesis of this compound is no exception. researchgate.netnih.gov Future research will focus on developing more sustainable and efficient production methods.
Key initiatives include the replacement of hazardous reagents and volatile organic solvents with greener alternatives, such as water-ethanol mixtures or other eco-friendly solvents. nih.govmdpi.com The development of catalytic processes is a cornerstone of green chemistry, aiming to enhance reaction efficiency and reduce waste. This could involve using biocatalysts, such as enzymes, which operate under mild conditions with high selectivity, or novel organometallic catalysts that can be recycled and reused. nih.govmdpi.com
Energy efficiency is another critical aspect. Microwave-assisted synthesis, for example, can significantly shorten reaction times and reduce energy consumption compared to conventional heating methods. mdpi.com The ultimate goal is to design synthetic pathways with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, thus generating minimal waste. nih.gov Adherence to these green chemistry principles will be crucial for the environmentally responsible and economically viable large-scale production of this compound. innospk.com
Advanced Materials Science Incorporating this compound Scaffolds
The unique structure of this compound makes it a valuable scaffold for the creation of advanced materials with tailored properties. Its ability to act as a ligand in coordination chemistry and as a building block in polymerization opens up avenues for new functional materials. chemimpex.com
Derivatives of this compound can be used as monomers in the synthesis of novel polymers. The pyridine ring and amine group can be modified to control the polymer's architecture and properties, such as thermal stability, chemical resistance, and electronic conductivity. chemimpex.com For example, related dimethylpyridine compounds are used to create specialty chemicals and are incorporated into polymer formulations to enhance their performance characteristics. innospk.comchemimpex.com
In the field of metal-organic frameworks (MOFs), this compound derivatives can serve as organic linkers. By coordinating with metal ions, they can form porous, crystalline structures with high surface areas, suitable for applications in gas storage, separation, and catalysis. The functional groups on the pyridine ring can be tailored to tune the pore size and chemical environment within the MOF, leading to materials with highly specific functions.
Expanding Biological Target Identification and Polypharmacology for this compound Derivatives
Modern drug discovery is increasingly moving beyond the "one drug, one target" paradigm towards polypharmacology, where a single compound is designed to interact with multiple biological targets. nih.govbiorxiv.org This approach is particularly promising for treating complex, multifactorial diseases like cancer and neurodegenerative disorders. nih.gov Derivatives of this compound are prime candidates for the development of such multi-target agents.
Computational methods are vital for expanding the known biological targets of these derivatives. Techniques like molecular docking and virtual screening can predict the binding of this compound-based ligands to a wide array of proteins. nih.gov Phenotypic screening, combined with computational target prediction, can help to identify compounds that produce a desired effect in cells and then elucidate the multiple targets responsible for that effect. researchgate.net A recent study demonstrated a computational method that successfully designed a compound to modulate three distinct kinase targets (RIPK1, MAP4K4, and ALK) for synergistic neuroprotection. nih.gov
By systematically exploring the interactions of this compound derivatives with various biological systems, researchers can uncover novel therapeutic opportunities. The goal is to design compounds with a specific, desired polypharmacological profile, maximizing therapeutic benefit while minimizing off-target effects. biorxiv.org This rational design approach could unlock new treatments for diseases that are currently difficult to manage with single-target drugs.
Q & A
Basic: What synthetic methodologies are commonly employed for 2,5-Dimethylpyridin-3-amine, and how are yields optimized?
Answer:
The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions or nucleophilic substitution. For example, details a Suzuki-Miyaura coupling using 2-chloropyridin-3-amine and boronic acids, achieving yields of 70–85% under reflux with Na₂CO₃ as a base. Key optimization strategies include:
- Catalyst selection : Trans-dichloro(triphenylphosphine)palladium enhances regioselectivity .
- Reaction time and temperature : Prolonged reflux (7+ hours) improves conversion rates .
- Solvent systems : Toluene/water biphasic mixtures minimize side reactions .
Advanced: How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound?
Answer:
Discrepancies in spectroscopic data often arise from solvent effects, impurities, or instrumentation variability. Methodological approaches include:
- Systematic validation : Replicate experiments under standardized conditions (e.g., DMSO-d₆ for NMR) .
- Meta-analysis tools : Use heterogeneity metrics like I² to quantify variability across studies; I² > 50% indicates significant inconsistency requiring further investigation .
- Comparative databases : Cross-reference with high-purity samples (e.g., >95% purity, as in ) to validate peaks .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
Critical techniques include:
- ¹H/¹³C NMR : Assigns proton/environment shifts (e.g., methyl groups at δ 2.2–2.5 ppm) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 136.11 for C₇H₁₀N₂) .
- IR spectroscopy : Identifies amine N-H stretches (~3350 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .
Advanced: What strategies improve regioselectivity in derivatizing this compound for pharmaceutical applications?
Answer:
Regioselective functionalization can be achieved via:
- Directed ortho-metalation : Use tert-butyllithium to direct substitution at the C4 position .
- Protecting groups : Trityl groups (e.g., trityl chloride) shield the amine, enabling selective C-H activation .
- Catalytic systems : Pd/ligand combinations (e.g., XPhos) enhance selectivity in cross-couplings .
Basic: What safety protocols are recommended for handling this compound?
Answer:
Refer to pyridine derivative safety guidelines ( ):
- Ventilation : Use fume hoods to avoid inhalation .
- PPE : Nitrile gloves and lab coats prevent skin contact .
- First aid : For exposure, rinse with water for 15+ minutes and seek medical attention .
Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?
Answer:
Density Functional Theory (DFT) calculations:
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., amine group charge distribution) .
- Transition state analysis : Simulate activation energies for proposed mechanisms (e.g., SNAr vs. cross-coupling) .
- Solvent effects : COSMO-RS models predict solvation impacts on reaction pathways .
Basic: What biological activities are reported for this compound derivatives?
Answer:
While direct data is limited, structurally similar compounds ( ) show:
- Antimicrobial activity : Fluorinated analogs inhibit bacterial growth via membrane disruption .
- Kinase inhibition : Pyridine-amines act as ATP-competitive inhibitors in cancer research .
Advanced: What meta-analytical frameworks are suitable for aggregating pharmacological data on pyridine derivatives?
Answer:
Follow Cochrane guidelines ( ) and heterogeneity analysis ( ):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
